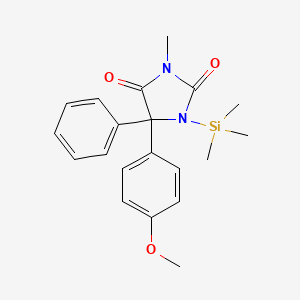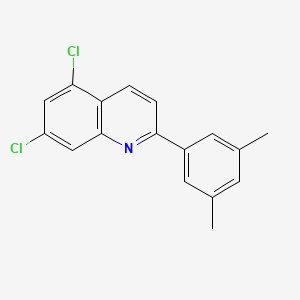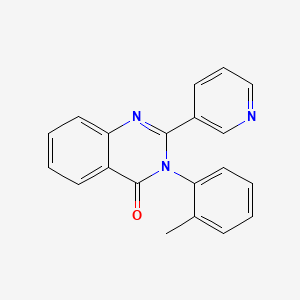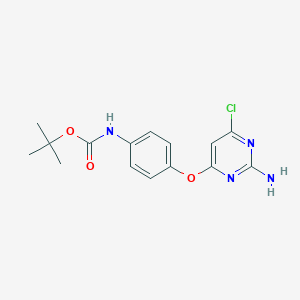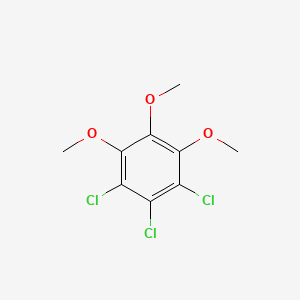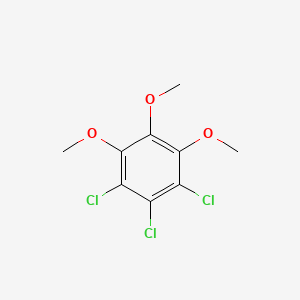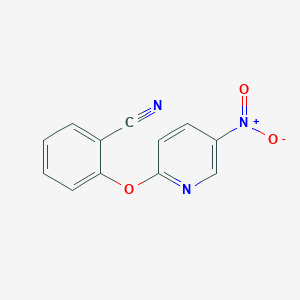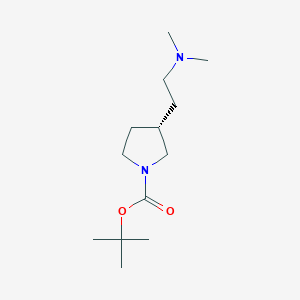
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its tert-butyl ester group attached to the piperidine ring, which provides stability and reactivity in chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, dimethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then treated with dimethylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The industrial production also incorporates purification steps such as crystallization and distillation to obtain the final product in its pure form.
化学反应分析
Types of Reactions
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives. Substitution reactions result in the formation of various functionalized piperidine derivatives.
科学研究应用
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The tert-butyl ester group enhances its stability and facilitates its binding to target molecules, thereby exerting its effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl (3S)-3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
tert-Butyl 3-(1-(dimethylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of the dimethylaminoethyl group and the tert-butyl ester. These features confer distinct reactivity and stability, making it a valuable intermediate in various synthetic processes.
属性
分子式 |
C14H28N2O2 |
|---|---|
分子量 |
256.38 g/mol |
IUPAC 名称 |
tert-butyl 3-[1-(dimethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-11(15(5)6)12-8-7-9-16(10-12)13(17)18-14(2,3)4/h11-12H,7-10H2,1-6H3 |
InChI 键 |
BVSDRBSJZUPNRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
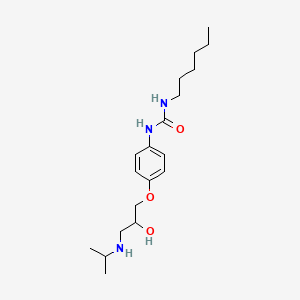
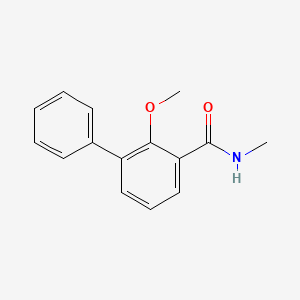
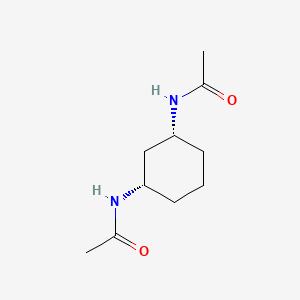
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
